molecular formula C16H17NO2S B5659846 1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline

1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B5659846
M. Wt: 287.4 g/mol
InChI Key: OVFVMMCZQMZXEN-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.09799996 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds, including the 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline, demonstrated potent cytotoxicity against various cancer cell lines, including breast cancer cell lines MCF-7, MDA-MB-231, and Ishikawa. The research highlights the significance of the tetrahydroisoquinoline moiety in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Synthesis and Chemical Behavior

The compound has been a subject of research in chemical synthesis, exploring efficient methods to produce 1,2,3,4-tetrahydroquinoline derivatives. Studies have focused on the synthesis of these compounds through various chemical reactions, including the Pummerer-Type reaction and cyclocondensation, which form the core structure of these derivatives. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Toda, Sakagami, & Sano, 1999; Croce, Cremonesi, Fontana, & Rosa, 2006).

Potential in Neurological Research

1,2,3,4-Tetrahydroisoquinolines, including those with the benzylsulfonyl group, have been studied in the context of neurological research. These compounds, like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), are considered potential endogenous anti-parkinsonism agents. They are present in the brains of various species, including humans, indicating their significance in neurochemistry and potential therapeutic applications (Inoue, Matsubara, & Tsuruta, 2008).

Applications in Medicinal Chemistry

In medicinal chemistry, the 1,2,3,4-tetrahydroquinoline structure, including its benzylsulfonyl derivatives, has been explored for the development of drugs targeting various diseases. Studies have looked into their role as histone deacetylase inhibitors for suppressing the growth of prostate cancer cells, showcasing the compound's potential in cancer therapy. Additionally, the compound's structure has been modified to enhance its biological activity and specificity (Liu et al., 2015).

Properties

IUPAC Name

1-benzylsulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-20(19,13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFVMMCZQMZXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.